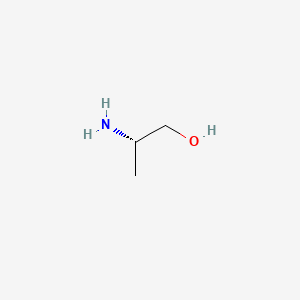

L-Alaninol

Overview

Description

L-Alaninol is an organic compound classified as an amino alcohol . It is a colorless solid and can be used as a biochemical reagent for life science-related research .

Synthesis Analysis

L-Alaninol can be produced by directly reducing an inorganic acid salt of an L-alanine ester with NaBH4 . Another method involves the preparation of L-Alaninol from (S)-1-methoxy-2-propylamine via the hydrochloride of (S)-2-amino-1-propanol and subsequent work-up .Molecular Structure Analysis

The molecular formula of L-Alaninol is C3H9NO . It has a molar mass of 75.11 g/mol . The compound is chiral, and as is normal for chiral compounds, the physical properties of the racemate differ somewhat from those of the enantiomers .Chemical Reactions Analysis

While specific chemical reactions involving L-Alaninol are not detailed in the search results, it’s known that L-Alaninol can be used as a precursor to numerous chiral ligands used in asymmetric catalysis .Physical And Chemical Properties Analysis

L-Alaninol is a colorless solid . It has a boiling point of 174.5 °C and is soluble in water, ethanol, and ether .Scientific Research Applications

Anticancer Activity

L-Alaninol exhibits anticancer properties by inhibiting the proliferation of melanoma cells and increasing levels of cytochrome c reductase and tau-glutamyl transpeptidase .

Amino Acid Alcohol Synthesis

It is used in the synthesis of amino acid alcohols, which are valuable intermediates in pharmaceutical and chemical synthesis .

Stereoretentive Hydrogenation

L-Alaninol is involved in the stereoretentive hydrogenation of alanine to alaninol, which is an important process in chemical synthesis .

Transamination Reactions

It serves as a co-substrate in transaminase-catalyzed transamination reactions, which are crucial for producing chiral amines .

Safety and Hazards

Future Directions

While specific future directions for L-Alaninol are not detailed in the search results, it is known to be used as an intermediate for pharmaceuticals and other life science-related research . Its role as a precursor to numerous chiral ligands used in asymmetric catalysis suggests potential applications in the development of new catalysts .

Mechanism of Action

Target of Action

L-Alaninol, also known as 2-Aminopropan-1-ol, is an organic compound classified as an amino alcohol . It is a non-essential amino acid that occurs in high levels in its free state in plasma . The primary targets of L-Alaninol are muscle tissue, the brain, and the central nervous system .

Mode of Action

L-Alaninol is produced from pyruvate by transamination . It interacts with its targets by being involved in sugar and acid metabolism, increasing immunity, and providing energy for muscle tissue, brain, and the central nervous system .

Biochemical Pathways

The pathway from isopropylamine to L-Alaninol involves two N-glutamylated intermediates . This pathway is supported by physiological and biochemical evidence. Resting cells of a mutant strain unable to grow with L-Alaninol quantitatively accumulated L-Alaninol from isopropylamine .

Pharmacokinetics

It is known that l-alaninol is a non-essential amino acid that occurs in high levels in its free state in plasma , suggesting that it is well-absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of L-Alaninol’s action include involvement in sugar and acid metabolism, increasing immunity, and providing energy for muscle tissue, brain, and the central nervous system .

properties

IUPAC Name |

(2S)-2-aminopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347737 | |

| Record name | L-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | (S)-(+)-2-Amino-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10986 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

L-Alaninol | |

CAS RN |

2749-11-3 | |

| Record name | L-Alaninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2749-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopropanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPROPANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V403GH89L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

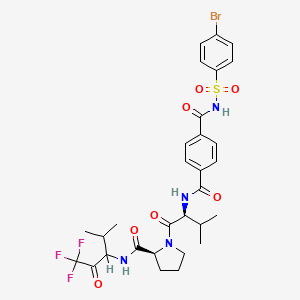

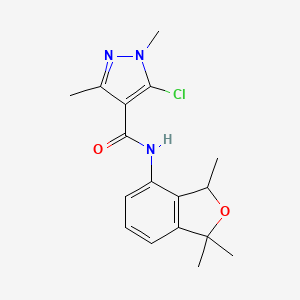

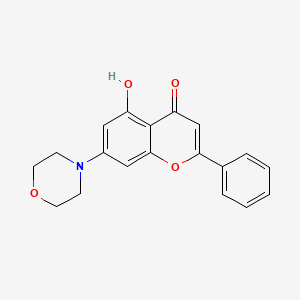

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-alaninol?

A1: The molecular formula of L-alaninol is C3H9NO, and its molecular weight is 75.11 g/mol.

Q2: How can L-alaninol be spectroscopically characterized?

A2: L-alaninol can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR provides information about the connectivity and environment of atoms within the molecule, while MS allows for the determination of the molecular weight and fragmentation pattern. [, ]

Q3: Is L-alaninol soluble in water?

A3: Yes, L-alaninol is highly soluble in water. []

Q4: What is the biological relevance of L-alaninol?

A4: L-alaninol is a constituent of glycopeptidolipids (GPLs), which are important cell surface antigens found in mycobacteria. These GPLs are implicated in the pathogenesis of opportunistic infections caused by the Mycobacterium avium complex. [, ]

Q5: Can bacteria utilize L-alaninol as a carbon source?

A5: Yes, certain Pseudomonas species can utilize L-alaninol as their sole carbon source. These bacteria possess specific metabolic pathways to degrade L-alaninol. []

Q6: What are the key steps in the bacterial degradation pathway of L-alaninol?

A6: In Pseudomonas sp. strain KIE171, L-alaninol is first oxidized to L-2-aminopropionaldehyde, likely by an alcohol dehydrogenase. This aldehyde can be further oxidized to L-alanine or deaminated to propionaldehyde. Subsequent steps involve aldehyde dehydrogenase activity to yield either L-alanine or propionic acid, which enter central metabolism. []

Q7: Are there any known inhibitors of L-alaninol metabolizing enzymes?

A7: Yes, D-β-aminoglutaryl-L-alanine, a beta-amino acid isomer of the natural substrate L-γ-glutamyl-L-alanine, has been shown to inhibit γ-glutamylcyclotransferase, an enzyme involved in L-alaninol metabolism. Interestingly, reducing the alanyl alpha-carboxyl group of the inhibitor to a hydroxyl group, forming D-β-aminoglutaryl-L-alaninol, reduces its inhibitory potency. [, ]

Q8: How is L-alaninol synthesized?

A8: L-alaninol can be synthesized from L-alanine through several methods: * Catalytic hydrogenation: This involves the reduction of L-alanine using a catalyst like Ru/C under high hydrogen pressure. [, ] * Reduction of L-alanine esters: L-alanine esters can be reduced using lithium aluminum hydride to yield L-alaninol. [] * From (S)-1-Methoxy-2-propylamine: L-alaninol can be synthesized from (S)-1-methoxy-2-propylamine via its hydrochloride salt. []

Q9: Can L-alaninol be used as a chiral building block?

A9: Yes, L-alaninol serves as a versatile chiral building block for synthesizing various compounds, including chiral ligands for asymmetric catalysis. []

Q10: How does the chirality of L-alaninol affect its applications?

A10: The chirality of L-alaninol is crucial in applications where stereochemistry plays a significant role, such as in the synthesis of chiral catalysts, pharmaceuticals, and other bioactive compounds. [, ]

Q11: What are some examples of chiral ligands derived from L-alaninol?

A11: C2-symmetric bicyclic guanidinates based on 1,5,7-triazabicyclo[4.4.0]dec-5-ene can be synthesized using L-alaninol as a chiral precursor. These ligands have potential applications in high- and mid-valent early transition metal chemistry. []

Q12: How does L-alaninol contribute to asymmetric polymerization?

A12: Chiral phenylacetylenes containing an L-alaninol residue and two hydroxymethyl groups can undergo asymmetric polymerization. The chirality of L-alaninol influences the helical sense (right- or left-handed) of the resulting polymers, impacting their properties. [, ]

Q13: Can L-alaninol be used as a catalyst?

A13: Yes, L-alaninol and its derivatives, like L-leucinol, can act as chiral catalysts in enantioselective reactions, such as the aldol reaction between isatin and acetone. []

Q14: What is the proposed mechanism for the L-leucinol-catalyzed aldol reaction?

A14: Mechanistic studies suggest that L-leucinol catalyzes the formation of a reactive syn-enamine intermediate from isatin and acetone. This enamine then reacts with another molecule of isatin to yield the aldol product with high enantioselectivity. The chirality of L-leucinol directs the stereochemical outcome of the reaction. []

Q15: How is L-alaninol quantified?

A15: High-performance liquid chromatography (HPLC) with photodiode array detection (PAD) is a commonly used method for quantifying L-alaninol. Pre-column derivatization can be employed to enhance detection sensitivity. []

Q16: Are there alternative methods for analyzing L-alaninol in complex mixtures?

A16: Yes, mass spectrometry techniques like MALDI-TOF and ESI-MS are valuable for analyzing L-alaninol-containing molecules, such as GPLs, in complex mixtures. These techniques provide information about molecular weight, fragmentation patterns, and structural details. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B1674250.png)

![2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B1674254.png)

![1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol](/img/structure/B1674261.png)

![4-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1674264.png)